1-(3-(3-Chlorophenyl)isoxazol-5-yl)ethanone
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Overview
Description
1-(3-(3-Chlorophenyl)isoxazol-5-yl)ethanone is a chemical compound with the molecular formula C11H8ClNO2. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 1-(3-(3-Chlorophenyl)isoxazol-5-yl)ethanone can be achieved through several methods. One efficient method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method provides a high yield of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
1-(3-(3-Chlorophenyl)isoxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts
Scientific Research Applications
1-(3-(3-Chlorophenyl)isoxazol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(3-(3-Chlorophenyl)isoxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-(3-(3-Chlorophenyl)isoxazol-5-yl)ethanone can be compared with other similar compounds, such as:
1-(3-Phenyl-isoxazol-5-yl)ethanone: This compound has a similar structure but lacks the chlorine atom, which may result in different biological activities and properties.
3-(3-(4-Chlorophenyl)isoxazol-5-yl)propan-1-ol: This compound has an additional hydroxyl group, which may affect its reactivity and applications.
(3-(3-Chlorophenyl)isoxazol-5-yl)methanol: This compound has a hydroxyl group instead of the ethanone group, leading to different chemical and biological properties.
These comparisons highlight the uniqueness of this compound and its potential for various applications.
Properties
CAS No. |
889939-01-9 |
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Molecular Formula |
C11H8ClNO2 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
1-[3-(3-chlorophenyl)-1,2-oxazol-5-yl]ethanone |
InChI |
InChI=1S/C11H8ClNO2/c1-7(14)11-6-10(13-15-11)8-3-2-4-9(12)5-8/h2-6H,1H3 |
InChI Key |
GSFDUGNICJVPJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NO1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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